Cas no 2137844-45-0 (Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate)
Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-741730
- ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate
- 2137844-45-0
- Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate
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- Inchi: 1S/C12H19NO5S/c1-2-18-12(15)7-11(14)13-8-5-9-3-4-10(6-8)19(9,16)17/h8-10H,2-7H2,1H3,(H,13,14)
- InChI Key: VVYLELOVOQDANY-UHFFFAOYSA-N
- SMILES: S1(C2CC(CC1CC2)NC(CC(=O)OCC)=O)(=O)=O
Computed Properties
- Exact Mass: 289.09839388g/mol
- Monoisotopic Mass: 289.09839388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 97.9Ų
Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-741730-1.0g |
ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate |
2137844-45-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-741730-0.05g |
ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate |
2137844-45-0 | 95% | 0.05g |
$827.0 | 2024-05-24 |
Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Ethyl 2-({8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate
Ethyl 2-({8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate: A Comprehensive Overview
Ethyl 2-({8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate, with the CAS number 2137844-45-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which includes a thiabicyclo[3.2.1]octane framework and an ethyl ester group, making it a versatile molecule with potential applications in drug design and material science.
The chemical structure of Ethyl 2-({8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate is characterized by a bicyclic system with sulfur as a bridgehead atom (thiabicyclo[3.2.1]octane). This bicyclic structure is further modified by the presence of a dioxo group at the 8-position and a carbamoyl acetate moiety attached to the 3-position of the bicyclic system. The combination of these structural features imparts unique electronic and steric properties to the molecule, which are critical for its functional applications.
Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. Researchers have explored its role in constructing heterocyclic frameworks that are analogous to natural product scaffolds, such as alkaloids and terpenoids. For instance, a study published in Nature Communications demonstrated that Ethyl 2-({8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl}carbamoyl)acetate can serve as an efficient precursor for generating complex bicyclic systems with high stereochemical control.
In addition to its role in organic synthesis, this compound has shown promise in pharmacological applications. Preclinical studies have indicated that Ethyl 2-{...}acetate exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research models.
The synthesis of Ethyl 2-{...}acetate involves a multi-step process that typically begins with the preparation of the thiabicyclo[3.2.1]octane core using sulfur-based cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and scalable routes to this compound, reducing production costs and enhancing its accessibility for research purposes.
From an environmental standpoint, studies on the degradation pathways of Ethyl 2-{...}acetate have revealed that it undergoes rapid hydrolysis under physiological conditions, which minimizes its persistence in aquatic ecosystems. This property aligns with current green chemistry principles aimed at reducing environmental impact.
In conclusion, Ethyl 2-{...}acetate (CAS No: 2137844-45-0) stands out as a valuable molecule with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an ideal candidate for exploring novel synthetic strategies and drug discovery opportunities.
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